molecular formula C35H47N7O5 B1673683 tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate CAS No. 214348-67-1

tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate

Cat. No.: B1673683
CAS No.: 214348-67-1
M. Wt: 645.8 g/mol
InChI Key: WFCIXKAZBUIFTR-PKIMSIDOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-054,522 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired selectivity and yield .

Industrial Production Methods: Industrial production of L-054,522 follows similar synthetic routes as in laboratory settings but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in bulk quantities and undergoes rigorous quality control to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: L-054,522 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving L-054,522 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving L-054,522 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .

Scientific Research Applications

Synthesis Techniques

Recent advancements in synthetic methodologies have highlighted various approaches to synthesize this compound effectively. For instance, a novel green and cost-effective process has been proposed for synthesizing related structures, which could be adapted for this compound to enhance yield and reduce environmental impact .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The indole moiety is known for its role in various bioactive compounds, including anticancer agents. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

Anti-inflammatory Properties

Compounds related to tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate have been evaluated for anti-inflammatory activity. For example, a study on substituted benzamido phenylcarbamate derivatives demonstrated promising anti-inflammatory effects comparable to standard drugs like indomethacin . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

The structural components of this compound may also confer neuroprotective effects, particularly due to the presence of the indole and benzimidazole groups, which are known to interact with neurotransmitter systems and exhibit neuroprotective properties in various models of neurodegenerative diseases .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anti-inflammatory activityNew derivatives showed significant inhibition of inflammation in vivo.
Neuroprotective potentialCompounds with similar structures demonstrated protective effects against neuronal damage.

Biological Activity

The compound tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate is a complex organic molecule with significant potential in biological applications. The molecular formula is C35H47N7O5C_{35}H_{47}N_{7}O_{5}, and it has a molecular weight of approximately 645.8 g/mol . This compound has garnered attention due to its structural features, which suggest a potential for diverse biological activities, particularly in the context of cancer treatment and cellular signaling pathways.

The compound is designed to interact with specific biological targets, primarily within the mTOR signaling pathway. The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Compounds that modulate mTOR activity can have profound effects on cancer cell metabolism and growth.

  • Inhibition of mTORC1 : The compound acts as a bi-steric inhibitor, which means it can bind both to the active site and regulatory domains of mTORC1. This dual binding enhances its inhibitory potency compared to traditional inhibitors .
  • Selectivity : Research indicates that the compound exhibits selectivity for mTORC1 over mTORC2, which is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the same class:

  • Case Study 1 : A study on RMC-5552, a similar bi-steric inhibitor, demonstrated an IC50 value of 0.06 nM for mTORC1 signaling inhibition. This level of potency suggests that tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-...] may exhibit comparable or enhanced activity due to its unique structural components .
  • Case Study 2 : In vitro studies on related indole-based compounds have shown promising results in inhibiting cancer cell lines, indicating that modifications in the indole structure can significantly enhance antitumor activity .

Biological Activity Table

Biological ActivityMechanismReference
Inhibition of mTORC1Binds both active site and regulatory domains
Selective for mTORC1 over mTORC2Reduces side effects while targeting tumors
Antitumor activity in cell linesIndole modifications enhance efficacy

Q & A

Q. What synthetic strategies are employed for constructing the complex stereochemistry of this compound?

Level: Advanced
Methodological Answer:
The stereochemical complexity arises from multiple chiral centers (e.g., (2S,3R) and (2R,3S) configurations). Key approaches include:

  • Asymmetric Mannich reactions to establish β-amino carbonyl frameworks, as demonstrated in chiral β-amino aldehyde synthesis using tert-butyl-protected imines .
  • Chiral auxiliaries or enzymatic resolution for enantioselective control, such as the use of (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to guide stereochemistry in boronate ester intermediates .
  • Protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) to prevent racemization during coupling reactions .

Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Level: Advanced
Methodological Answer:
Optimization requires:

  • Temperature-controlled steps (e.g., ozonolysis at −78°C to avoid side reactions) .
  • High-throughput screening combined with Bayesian optimization to efficiently explore reaction parameters (solvent, catalyst loading) .
  • Purification via trituration (e.g., iso-hexane for crystalline intermediates) or gradient chromatography to isolate Boc-protected intermediates .

Q. What techniques are recommended for structural elucidation and validation of this compound?

Level: Basic
Methodological Answer:

  • X-ray crystallography : Use SHELXL for refining crystal structures, leveraging high-resolution data to resolve stereochemical ambiguities .
  • NMR spectroscopy : 2D techniques (e.g., COSY, HSQC) to assign protons and carbons, particularly for distinguishing indole and benzimidazole moieties .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns of Boc-protected intermediates .

Q. How do non-covalent interactions influence the reactivity or supramolecular assembly of this compound?

Level: Advanced
Methodological Answer:

  • Hydrogen bonding : The indole NH and benzimidazole carbonyl groups participate in H-bonding, affecting crystallization and ligand-target binding .
  • π-π stacking : Aromatic systems (indole, benzimidazole) drive self-assembly in solution, as studied via molecular dynamics (MD) simulations .
  • Ion-pair effects : The protonated amine (post-Boc deprotection) may interact with counterions, influencing solubility and reactivity .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or enzyme inhibition .
  • Molecular docking : Model interactions with targets like histone deacetylases (HDACs) using software such as AutoDock, guided by crystallographic data from related carbamate-containing inhibitors .
  • QSAR models : Correlate structural features (e.g., piperidine substitution) with activity data from analogous compounds .

Q. How should researchers handle Boc protection/deprotection in the presence of labile functional groups?

Level: Basic
Methodological Answer:

  • Deprotection conditions : Use 6N HCl in dioxane at 0°C for Boc removal while preserving acid-sensitive groups (e.g., benzimidazolone) .
  • In situ monitoring : Track reaction progress via TLC or inline IR spectroscopy to minimize overexposure to acidic conditions .
  • Alternative protecting groups : For base-sensitive intermediates, consider Fmoc or Alloc groups to avoid premature deprotection .

Q. What experimental design principles apply to scaling up the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity .
  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., ozonolysis) to improve safety and reproducibility .
  • Process analytical technology (PAT) : Monitor key intermediates in real-time to ensure batch consistency during scale-up .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar intermediates?

Level: Advanced
Methodological Answer:

  • Comparative analysis : Use X-ray structures of related compounds (e.g., tert-butyl piperidine carboxylates) to validate NMR assignments .
  • Isotopic labeling : Introduce 13C or 15N labels to track specific nuclei in crowded spectral regions .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational equilibria in flexible regions (e.g., piperidine rings) .

Properties

CAS No.

214348-67-1

Molecular Formula

C35H47N7O5

Molecular Weight

645.8 g/mol

IUPAC Name

tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate

InChI

InChI=1S/C35H47N7O5/c1-22(25-21-37-26-12-6-5-11-24(25)26)30(31(43)38-28(14-9-10-18-36)32(44)47-35(2,3)4)40-33(45)41-19-16-23(17-20-41)42-29-15-8-7-13-27(29)39-34(42)46/h5-8,11-13,15,21-23,28,30,37H,9-10,14,16-20,36H2,1-4H3,(H,38,43)(H,39,46)(H,40,45)/t22-,28-,30+/m0/s1

InChI Key

WFCIXKAZBUIFTR-PKIMSIDOSA-N

SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Isomeric SMILES

C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 054522
L 055,522
L-054,522
L-054522

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2'-methoxybenzanilide
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
3-Chloro-2'-methoxybenzanilide
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
3-Chloro-2'-methoxybenzanilide
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
3-Chloro-2'-methoxybenzanilide
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
3-Chloro-2'-methoxybenzanilide
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate

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